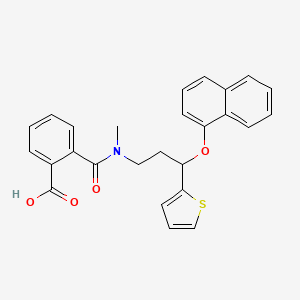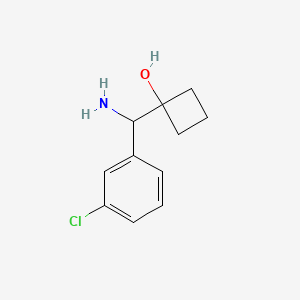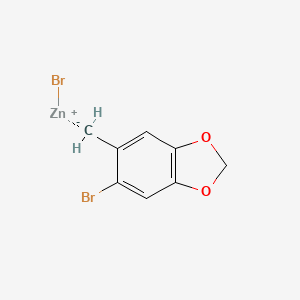
2-Bromo-4,5-(Methylenedioxy)benzylzinc bromide 0.5 M in Tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,5-(Methylenedioxy)benzylzinc bromide . This compound is a member of the organozinc reagents, which are widely used in organic synthesis for their ability to form carbon-carbon bonds. The presence of the methylenedioxy group and bromine atoms in its structure makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-(Methylenedioxy)benzylzinc bromide typically involves the reaction of 2-Bromo-4,5-(Methylenedioxy)benzyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-Bromo-4,5-(Methylenedioxy)benzyl bromide+Zn→2-Bromo-4,5-(Methylenedioxy)benzylzinc bromide
Industrial Production Methods
For industrial-scale production, the reaction is typically conducted in large reactors with precise control over temperature and pressure. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the product. The reaction mixture is often purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5-(Methylenedioxy)benzylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Coupling reactions: Participates in cross-coupling reactions such as Negishi coupling to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic substitution: Typically involves electrophiles like alkyl halides or acyl chlorides in the presence of a catalyst.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Coupling reactions: Often carried out with palladium or nickel catalysts under inert conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Coupling reactions: Formation of biaryl compounds or other complex organic structures.
Scientific Research Applications
2-Bromo-4,5-(Methylenedioxy)benzylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-(Methylenedioxy)benzylzinc bromide involves its role as a nucleophile in various chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom. This allows the compound to react with electrophiles, leading to the formation of new organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,5-(Methylenedioxy)benzyl bromide
- 4,5-(Methylenedioxy)benzylzinc bromide
- 2-Bromo-4,5-(Methylenedioxy)benzyl chloride
Uniqueness
2-Bromo-4,5-(Methylenedioxy)benzylzinc bromide is unique due to the presence of both bromine and zinc in its structure, which enhances its reactivity and versatility in organic synthesis. The methylenedioxy group also imparts additional stability and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C8H6Br2O2Zn |
|---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
5-bromo-6-methanidyl-1,3-benzodioxole;bromozinc(1+) |
InChI |
InChI=1S/C8H6BrO2.BrH.Zn/c1-5-2-7-8(3-6(5)9)11-4-10-7;;/h2-3H,1,4H2;1H;/q-1;;+2/p-1 |
InChI Key |
YPHBSFIKAIRNIY-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=CC2=C(C=C1Br)OCO2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


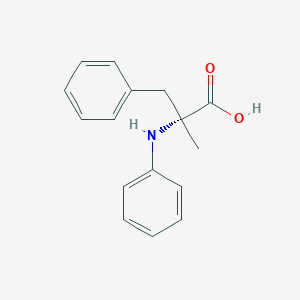
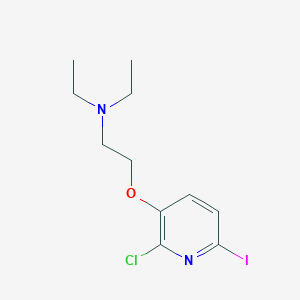
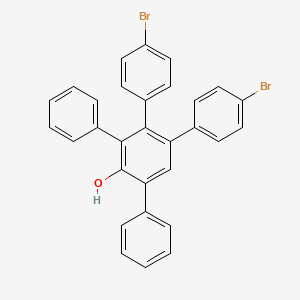
![methyl (Z)-2-[(2S,3R,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B13903973.png)
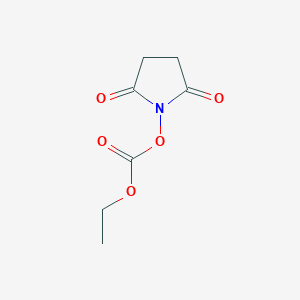
![3-Bromopyrrolo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B13903996.png)
![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethylcarbamoylamino]oxyacetic acid](/img/structure/B13903999.png)
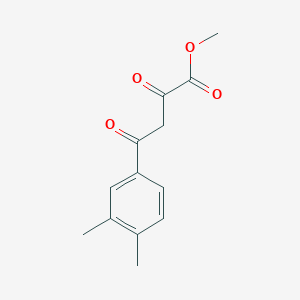
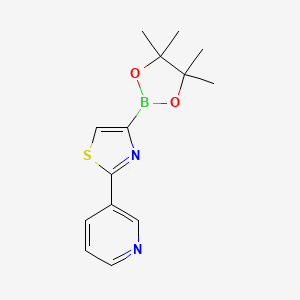
![[(2R)-azepan-2-yl]methanol;hydrochloride](/img/structure/B13904007.png)
![O9-tert-butyl O2-methyl 9-azabicyclo[3.3.1]non-2-ene-2,9-dicarboxylate](/img/structure/B13904012.png)
![Methyl 2-[3-(2,2-diethoxyethoxy)isoxazol-5-yl]-3-methyl-butanoate](/img/structure/B13904015.png)
